L-Ristosamine nucleoside L-Ristosamine nucleoside L-Ristosamine nucleoside exhibits antiviral activity.
Brand Name: Vulcanchem
CAS No.: 136035-11-5
VCID: VC0533654
InChI: InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C21H21N3O7
Molecular Weight: 427.4 g/mol

L-Ristosamine nucleoside

CAS No.: 136035-11-5

Cat. No.: VC0533654

Molecular Formula: C21H21N3O7

Molecular Weight: 427.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Ristosamine nucleoside - 136035-11-5

Specification

CAS No. 136035-11-5
Molecular Formula C21H21N3O7
Molecular Weight 427.4 g/mol
IUPAC Name [(1S)-1-[(2R,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate
Standard InChI InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1
Standard InChI Key GJKVGHBACKLCOR-UQCMEYCASA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

L-Ristosamine nucleoside, systematically named dTDP-3-amino-2,3,6-trideoxy-L-ribo-hexose, consists of a modified sugar unit connected to a thymine base via a β-N-glycosidic bond (Figure 1) . The sugar moiety deviates from canonical ribose or deoxyribose by the absence of hydroxyl groups at positions 2, 3, and 6, replaced instead by hydrogen atoms and an amine group at position 3. This structural modification confers unique stereochemical and electronic properties, influencing its interaction with enzymatic targets .

The dTDP group, a thymidine diphosphate, is esterified to the sugar’s anomeric carbon, forming a high-energy phosphate bond critical for its role as a biosynthetic substrate . The full IUPAC name reflects these features:
Thymidine 5’-(3-amino-2,3,6-trideoxy-α-L-ribo-hexopyranosyl) diphosphate\text{Thymidine 5'-(3-amino-2,3,6-trideoxy-α-L-ribo-hexopyranosyl) diphosphate}

Table 1: Key Physicochemical Properties of L-Ristosamine Nucleoside

PropertyValueSource
Molecular FormulaC16H27N3O13P2\text{C}_{16}\text{H}_{27}\text{N}_{3}\text{O}_{13}\text{P}_{2}KEGG
Molecular Weight531.35 g/molKEGG
CAS Number136035-11-5CymitQuimica
SolubilityNot reported-
StabilitySensitive to hydrolysisCymitQuimica

Biosynthesis and Metabolic Pathways

Role in Nucleotide Sugar Metabolism

L-Ristosamine nucleoside is classified as a nucleotide sugar, a family of molecules serving as glycosyl donors in polysaccharide and glycoconjugate biosynthesis . The KEGG database identifies it as a component of the "Biosynthesis of nucleotide sugars" pathway (map01250), where it participates in the synthesis of structurally complex secondary metabolites .

The biosynthesis of L-ristosamine begins with the conversion of glucose-1-phosphate to dTDP-glucose via glucose-1-phosphate thymidylyltransferase. Subsequent enzymatic steps, including dehydration, aminotransferase reactions, and epimerization, yield the final product . Key enzymes in this pathway include:

  • dTDP-glucose 4,6-dehydratase: Removes hydroxyl groups at positions 4 and 6.

  • dTDP-4-keto-6-deoxyglucose 3-aminotransferase: Introduces the amine group at position 3.

Connection to Staurosporine Biosynthesis

Staurosporine, a potent protein kinase inhibitor, derives its aminocyclitol moiety from L-ristosamine nucleoside . In Streptomyces species, dTDP-L-ristosamine undergoes glycosylation and cyclization to form the indolocarbazole scaffold of staurosporine, highlighting its role in natural product synthesis .

QuantityPrice (€)PuritySupplier
25 mg1,444≥95%CymitQuimica
50 mg1,882≥95%CymitQuimica
100 mg2,375≥95%CymitQuimica

Future Directions and Research Gaps

Despite its promising attributes, critical questions about L-ristosamine nucleoside remain unanswered:

  • Mechanistic Studies: Elucidate its molecular targets in viral replication.

  • Structure-Activity Relationships: Optimize the scaffold for enhanced potency and selectivity.

  • Delivery Systems: Develop prodrug formulations to improve bioavailability .

Collaborative efforts between synthetic chemists and virologists will be essential to unlock its full therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator